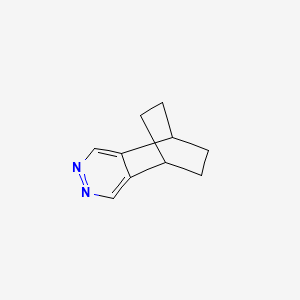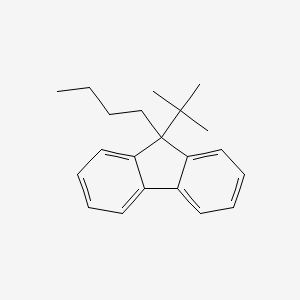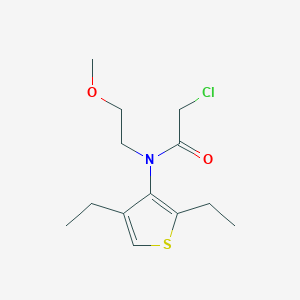
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of diethyl malonate with sulfur and an appropriate halogenated compound.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the chlorinated thiophene with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced thiophene derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors that interact with the thiophene ring or the acetamide moiety. Pathways involved might include metabolic or signaling pathways influenced by these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxyethyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
87674-86-0 |
|---|---|
Molekularformel |
C13H20ClNO2S |
Molekulargewicht |
289.82 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H20ClNO2S/c1-4-10-9-18-11(5-2)13(10)15(6-7-17-3)12(16)8-14/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
RGFGVSAMURDQRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1N(CCOC)C(=O)CCl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
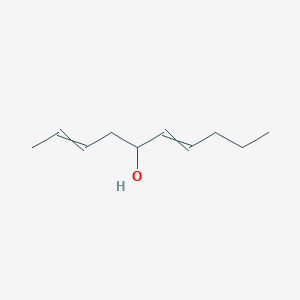
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
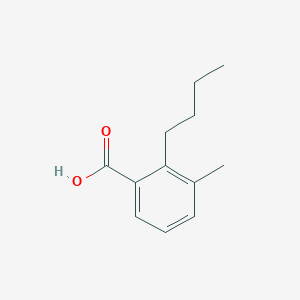
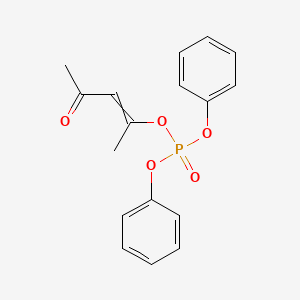
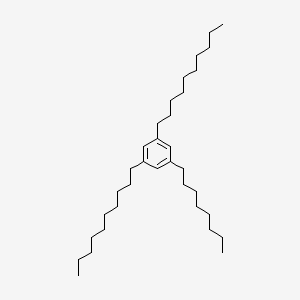
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

